BMS-751324 belongs to a class of compounds known as prodrugs, specifically designed for enhanced pharmacokinetic properties. It is classified as a p38 alpha mitogen-activated protein kinase inhibitor, targeting pathways involved in inflammatory responses. The compound's development was motivated by the need for effective treatments for conditions such as rheumatoid arthritis and other inflammatory disorders.
The synthesis of BMS-751324 involves several key steps that focus on creating a stable prodrug form. The primary method includes:
BMS-751324 features a complex molecular structure characterized by several functional groups that enhance its pharmacological properties. The key components include:
The molecular formula for BMS-751324 is C19H22ClN5O5P, and its structural representation can be derived from its InChI code .
BMS-751324 undergoes hydrolysis in biological systems to release BMS-582949. This reaction is facilitated by enzymes such as alkaline phosphatases and carboxylesterases present in the intestinal tract. The hydrolysis process is crucial as it transforms the prodrug into its active form, which can then exert its therapeutic effects.
Key details about this reaction include:
BMS-751324 acts as an inhibitor of p38 alpha mitogen-activated protein kinase, a critical enzyme involved in cellular stress responses and inflammation. The mechanism involves:
Studies have shown that compounds targeting this pathway can significantly reduce inflammation in preclinical models .
BMS-751324 exhibits several notable physical and chemical properties:
Additional relevant data include:
BMS-751324 has potential applications primarily in the field of medicinal chemistry as a therapeutic agent for inflammatory diseases. Its design addresses critical pharmacokinetic challenges associated with traditional small molecule inhibitors:
BMS-751324 features a strategically engineered carbamoylmethylene-linked prodrug architecture designed to overcome the pharmacokinetic limitations of its parent compound, BMS-582949. This molecular framework serves as a bioconvertible bridge between the active drug and solubilizing functional groups. The architecture incorporates a carbamate spacer connected to a methylene unit (–CH₂–), which links the p38α MAPK inhibitor BMS-582949 to the hydroxyphenyl acetic acid (HPA)-derived promoiety [1] [4].
The prodrug undergoes stepwise enzymatic activation in vivo:
This sequential activation mechanism ensures controlled release of the therapeutic agent, significantly improving bioavailability compared to direct administration of BMS-582949, particularly at higher doses [4] [8]. The design represents a sophisticated solution to the pH-dependent absorption issues that previously limited the clinical utility of p38α inhibitors [1] [4].
Table 1: Enzymatic Bioconversion Profile of BMS-751324
Enzyme Involved | Reaction Site | Biological Consequence |
---|---|---|
Alkaline phosphatase | Phosphate group | Generates phenolic intermediate |
Non-specific esterases | HPA-derived ester | Releases active BMS-582949 |
Spontaneous elimination | Carbamoylmethylene linker | Forms quinone methide intermediate |
The prodrug incorporates dual-function solubilizing groups derived from hydroxyphenyl acetic acid (HPA), strategically modified with both ester and phosphate functionalities. Specifically, the molecular structure contains a 2-(4-(phosphonooxy)phenyl)acetate group connected via the carbamoylmethylene linker to the active drug component [1] [8]. This arrangement creates a zwitterionic character that dramatically enhances aqueous solubility across physiological pH ranges [4] [6].
The phosphate group (–OPO₃H₂) serves as the primary solubilizing moiety, providing strong ionization capacity in both acidic and neutral environments. This modification directly addresses the pH-dependent solubility limitations observed with BMS-582949, which exhibited poor dissolution in the upper gastrointestinal tract [1] [4]. The HPA-derived ester component serves a dual purpose:
The spatial arrangement of these groups enables differential enzymatic susceptibility, with alkaline phosphatase selectively targeting the phosphate group prior to esterase-mediated cleavage of the HPA ester bond. This sequential deprotection mechanism prevents premature drug release in the stomach while ensuring efficient liberation in the intestine [2] [7].
BMS-751324 exemplifies advanced pharmaceutical optimization through rational molecular design. The incorporation of ionizable phosphate groups achieves pH-independent solubility, maintaining >5 mg/mL dissolution capacity across the physiologically critical pH range of 1.2–6.8 [1] [8]. This represents a dramatic improvement over BMS-582949, which showed >10-fold solubility reduction in acidic conditions [4].
Table 2: Solubility Profile Comparison
Physiological pH | BMS-751324 Solubility | BMS-582949 Solubility |
---|---|---|
1.2 (stomach) | >5 mg/mL | <0.2 mg/mL |
4.5 (proximal intestine) | >5 mg/mL | 0.5 mg/mL |
6.8 (distal intestine) | >5 mg/mL | 1.2 mg/mL |
The molecular architecture demonstrates exceptional chemical stability in both simulated gastric fluid (SGF, pH 1.2) and intestinal conditions, with <5% degradation observed over 24 hours at physiological temperature [1] [6]. This stability profile ensures sufficient intestinal absorption prior to enzymatic activation. The bioconversion kinetics were optimized through steric and electronic modulation of the promoiety, achieving a half-life of approximately 45 minutes in intestinal phosphatase-rich environments – sufficient for absorption yet rapid enough to prevent excretion of intact prodrug [4] [8].
The strategic placement of the phosphate group ortho to the acetate linker creates an optimal electronic environment for efficient alkaline phosphatase recognition and hydrolysis. This design feature enables complete conversion to the active drug within 60 minutes when exposed to human placental alkaline phosphatase at physiological concentrations (10 μM prodrug solution) [2] [3]. These optimization strategies collectively address the fundamental limitations of direct p38α inhibitor administration while maintaining the therapeutic efficacy of the parent compound [4] [7].
Table 3: Key Physicochemical Properties of BMS-751324
Property | Value | Significance |
---|---|---|
Molecular Weight | 694.64 g/mol | Optimal for membrane permeability |
Formula | C₃₂H₃₅N₆O₁₀P | Balanced lipophilicity/hydrophilicity |
Aqueous Solubility | >5 mg/mL across pH 1.2-6.8 | pH-independent absorption |
Bioconversion Half-life | ~45 minutes (intestinal) | Balanced activation kinetics |
Table 4: Compound Nomenclature Reference
Nomenclature System | Name |
---|---|
IUPAC Name | (((4-((5-(Cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyl)oxy)methyl 2-(4-(phosphonooxy)phenyl)acetate |
CAS Registry | 948842-66-8 |
Synonyms | BMS-751324; BMS751324; 4-[5-(Cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide prodrug |
Brand Designations | Clinical development candidate (Bristol-Myers Squibb) |
Chemical Abstracts | Benzeneacetic acid, 4-(phosphonooxy)-, 1-[[[[[[4-[[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbonyl]propylamino]carbonyl]oxy]methyl] ester |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6